molecular formula C14H11NO B069610 4-(Furan-3-yl)-7-methylquinoline CAS No. 179380-96-2

4-(Furan-3-yl)-7-methylquinoline

Cat. No.: B069610
CAS No.: 179380-96-2
M. Wt: 209.24 g/mol
InChI Key: IUOFXJJMNYWFSQ-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)-7-methylquinoline is an organic compound that features a quinoline core substituted with a furan ring at the 4-position and a methyl group at the 7-position. This compound is of interest due to its unique structural properties, which combine the aromaticity and reactivity of both quinoline and furan moieties. These characteristics make it a valuable subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)-7-methylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 7-methylquinoline, which can be synthesized via the Skraup synthesis using aniline, glycerol, and sulfuric acid. The furan ring is then introduced through a Friedel-Crafts acylation reaction, where furan-3-carboxylic acid chloride reacts with 7-methylquinoline in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)-7-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 8-positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using acyl chlorides and Lewis acids like aluminum chloride.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various acylated quinoline derivatives.

Scientific Research Applications

4-(Furan-3-yl)-7-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)-7-methylquinoline in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The furan ring can undergo metabolic activation to form reactive intermediates that can bind to proteins and enzymes, altering their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-7-methylquinoline: Similar structure but with the furan ring at the 2-position.

    4-(Thiophen-3-yl)-7-methylquinoline: Similar structure but with a thiophene ring instead of a furan ring.

    4-(Pyridin-3-yl)-7-methylquinoline: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

4-(Furan-3-yl)-7-methylquinoline is unique due to the specific positioning of the furan ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets, making it distinct from its analogs.

Biological Activity

4-(Furan-3-yl)-7-methylquinoline is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an antibacterial, antifungal, and anticancer agent. This compound features both furan and quinoline rings, which contribute to its unique chemical properties and biological interactions. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9N. The compound consists of a quinoline structure with a furan substituent at the 3-position and a methyl group at the 7-position. This structural arrangement is crucial for its biological activity, as it allows for interactions with various biological targets, including enzymes and nucleic acids.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungal pathogens. The compound's ability to disrupt cellular membranes or inhibit fungal enzyme activity contributes to its effectiveness in combating fungal infections.

Anticancer Properties

The potential anticancer activity of this compound is particularly noteworthy. Preliminary studies suggest that this compound can intercalate with DNA, thereby inhibiting replication processes in cancer cells. This interaction may lead to apoptosis (programmed cell death) in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsMechanism of Action
AntibacterialGram-positive and Gram-negative bacteriaInhibition of cell wall synthesis or protein synthesis
AntifungalVarious fungal pathogensDisruption of cellular membranes or enzyme inhibition
AnticancerCancer cell linesDNA intercalation leading to apoptosis

Case Studies

  • Antibacterial Study : A study published in 2023 demonstrated that this compound significantly reduced the growth rates of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, indicating its potential as a novel antibacterial agent.
  • Antifungal Assessment : In another study focusing on antifungal properties, the compound was tested against Candida albicans. Results showed a marked reduction in fungal growth, suggesting that it could be developed into an effective treatment for fungal infections.
  • Anticancer Research : A recent investigation into the anticancer effects revealed that treatment with this compound led to significant apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis indicated increased levels of caspase activation, confirming the compound's role in inducing cell death.

Future Directions

Despite the promising biological activities exhibited by this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Areas for future investigation include:

  • Mechanistic Studies : Detailed studies on how the compound interacts with specific biological targets.
  • In Vivo Studies : Animal model studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploration of analogs to optimize biological activity and reduce potential toxicity.

Properties

IUPAC Name

4-(furan-3-yl)-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-2-3-13-12(11-5-7-16-9-11)4-6-15-14(13)8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOFXJJMNYWFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633440
Record name 4-(Furan-3-yl)-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179380-96-2
Record name 4-(3-Furanyl)-7-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179380-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Furan-3-yl)-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 7-chloro-4-(furan-3-yl)quinoline (30.2 g) and [1,3-bis(diphenylphosphino)propane]nickel (II) chloride (7.1 g) in Et2O (950 mL) was added MeMgBr (141 mL, 1.4M in 3:1 THF:toluene) at such a rate to maintain a temperature of 30° C. The mixture was refluxed for 30 min., cooled to 0° C. and saturated NH4Cl (200 mL) was added followed by H2O (100 mL). The layers were separated and the aqueous phase was extracted with EtOAc. The combined organics were washed with NH4OAc buffer, brine, dried (MgSO4) and concentrated. Chromatography (silica gel;EtOAc/hexane (3:7)) provided the title compound as a beige oil.
Quantity
30.2 g
Type
reactant
Reaction Step One
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950 mL
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solvent
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7.1 g
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catalyst
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141 mL
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reactant
Reaction Step Two
Name
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200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a mixture of 7-chloro-4-(3-furyl)quinoline (30.2 g) and NiCl2 (dppp) (7.1 g) in Et2O (950 mL) was added MeMgBr (141 mL of a 1.4M solution in 3:1 THF:toluene) at such a rate to maintain a temperature of 30° C. The mixture was refluxed for 30 min., cooled to 0° C. and saturated NH4Cl (200 mL) was added followed by H2O (100 mL). The layers were separated and the aqueous phase was extracted with EtOAc. The combined organics were washed with NH4OAc buffer, brine, dried (MgSO4) and concentrated. Chromatography (silica gel; EtOAc/hexane (3:7)) provided the title compound as a beige oil.
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
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Quantity
7.1 g
Type
catalyst
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0 (± 1) mol
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reactant
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200 mL
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100 mL
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